Cyclo(Phe-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance
Cyclo(Phe-Leu): A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclo(L-Phenylalanyl-L-leucyl), a cyclic dipeptide (CDP) belonging to the 2,5-diketopiperazine (DKP) class of molecules, is a naturally occurring bioactive compound that has garnered significant interest in the scientific community. Its presence has been identified across a diverse range of biological sources, from microorganisms to plants. This technical guide provides an in-depth overview of the natural origins of Cyclo(Phe-Leu), detailed methodologies for its isolation and characterization, and an exploration of its role in biological signaling pathways.
Natural Sources of Cyclo(Phe-Leu)
Cyclo(Phe-Leu) is synthesized by a variety of organisms, where it is often involved in chemical communication and defense mechanisms. The primary natural sources identified to date include bacteria, fungi, and plants.
Microbial Sources:
A significant reservoir of Cyclo(Phe-Leu) and other DKPs is the microbial world. Numerous bacterial and fungal species have been reported to produce this cyclic dipeptide.
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Bacteria: Lactic acid bacteria are notable producers of Cyclo(Phe-Leu). For instance, it has been isolated from the culture filtrate of Lactobacillus plantarum. Other bacterial genera, such as Streptomyces, are also known to synthesize a variety of cyclic dipeptides, and while specific quantitative data for Cyclo(Phe-Leu) is not extensively documented, the genus is a promising source for its isolation.
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Fungi: Marine-derived fungi have been identified as a rich source of diverse cyclic peptides, including those containing phenylalanine and leucine residues. Specific quantitative data for Cyclo(Phe-Leu) from fungal sources is an area of ongoing research.
Plant Sources:
Cyclo(Phe-Leu) has also been identified in the plant kingdom.
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Portulaca oleracea (Common Purslane): This edible plant has been reported to contain Cyclo(Phe-Leu).[1]
Quantitative Data on Cyclo(Phe-Leu) and Related Diketopiperazines
While the presence of Cyclo(Phe-Leu) is well-established in various natural sources, comprehensive quantitative data on its abundance remains limited in the currently available scientific literature. However, studies on analogous cyclic dipeptides in fermented foods and beverages provide an indication of the concentration ranges that might be expected.
| Cyclic Dipeptide | Source | Concentration Range (mg/L) | Reference |
| cis-cyclo(L-Leu-L-Pro) | Wheat Sourdough | Increased significantly over 48h | [2] |
| cis-cyclo(L-Phe-L-Pro) | Wheat Sourdough | Increased significantly over 48h | [2] |
| cis-cyclo(L-Leu-L-Pro) | Bread Crust | ~2000 times higher than in dough | [2] |
| cis-cyclo(L-Phe-L-Pro) | Bread Crust | ~2000 times higher than in dough | [2] |
Note: The provided data is for structurally similar cyclic dipeptides and should be considered indicative. Further research is required to establish the precise concentrations of Cyclo(Phe-Leu) in its natural sources.
Experimental Protocols
Protocol 1: Isolation and Purification of Cyclo(Phe-Leu) from Lactobacillus plantarum Culture
This protocol is adapted from methodologies described for the isolation of cyclic dipeptides from lactic acid bacteria.[3][4]
1. Culture and Fermentation:
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Strain: Lactobacillus plantarum
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Medium: Modified MRS (mMRS) broth (formulation can be found in referenced literature).
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Culture Conditions: Inoculate fresh mMRS broth with an overnight culture of L. plantarum. Incubate at 30°C for 72 hours under stationary conditions.[5]
2. Extraction:
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Centrifuge the culture broth at 10,000 x g for 15 minutes at 4°C to pellet the bacterial cells.
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Collect the supernatant and concentrate it 10-fold using a rotary evaporator.
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Perform liquid-liquid extraction on the concentrated supernatant using an equal volume of dichloromethane (CH₂Cl₂) three times.
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Combine the organic layers and dry over anhydrous sodium sulfate.
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Evaporate the solvent to obtain the crude extract.
3. Solid-Phase Extraction (SPE):
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Column: C18 SPE cartridge.
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Equilibration: Equilibrate the cartridge with methanol followed by deionized water.
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Loading: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the equilibrated cartridge.
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Elution: Elute with a stepwise gradient of methanol in water (e.g., 5% increments from 5% to 50% methanol).[5] Collect the fractions.
4. High-Performance Liquid Chromatography (HPLC) Purification:
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System: Preparative HPLC system with a C18 column (e.g., 9.4 mm × 250 mm).
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Mobile Phase: An isocratic or gradient system of acetonitrile and water with 0.05% trifluoroacetic acid (TFA). A typical mobile phase could be 67% water, 3% acetonitrile, and 30% methanol.[3][5]
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Detection: UV detector at 210 nm and 254 nm.
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Fraction Collection: Collect fractions corresponding to the peak of interest.
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Analysis: Analyze the collected fractions using analytical HPLC to confirm purity.
Protocol 2: Identification and Characterization of Cyclo(Phe-Leu)
1. Mass Spectrometry (MS):
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Technique: Electrospray Ionization Mass Spectrometry (ESI-MS).
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Expected Mass: The calculated monoisotopic mass of Cyclo(Phe-Leu) ([M+H]⁺) is approximately 261.16 g/mol .
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Procedure: Infuse the purified sample into the ESI-MS and acquire the mass spectrum. The presence of a peak corresponding to the expected mass confirms the identity of the compound.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
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Technique: ¹H and ¹³C NMR spectroscopy.
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Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
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Procedure: Dissolve the purified sample in the appropriate deuterated solvent and acquire ¹H and ¹³C NMR spectra. The chemical shifts and coupling constants of the protons and carbons should be compared with literature values for Cyclo(Phe-Leu) to confirm its structure and stereochemistry.[1]
Signaling Pathways and Biological Activities
Cyclo(Phe-Leu) and other cyclic dipeptides are known to act as signaling molecules in microbial communities, particularly in the context of quorum sensing (QS). Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate their gene expression based on population density.
Biosynthesis of Cyclo(Phe-Leu)
The biosynthesis of cyclic dipeptides like Cyclo(Phe-Leu) in microorganisms is primarily carried out by two enzymatic pathways:
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Non-Ribosomal Peptide Synthetases (NRPSs): These are large, multi-domain enzymes that assemble peptides without the use of ribosomes. A dipeptide intermediate can be released from the NRPS and spontaneously cyclize to form the diketopiperazine.[5]
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Cyclodipeptide Synthases (CDPSs): These are a more recently discovered class of enzymes that are specifically dedicated to the synthesis of cyclic dipeptides.
Role in Quorum Sensing: Inhibition of the agr System
Cyclic dipeptides, including those structurally similar to Cyclo(Phe-Leu), have been shown to interfere with the quorum-sensing systems of pathogenic bacteria, such as the accessory gene regulator (agr) system in Staphylococcus aureus. The agr system controls the expression of virulence factors in a cell-density-dependent manner. Inhibition of this system can reduce the pathogenicity of S. aureus.
The proposed mechanism involves the binding of the cyclic dipeptide to the AgrC sensor histidine kinase, which is the receptor for the native autoinducing peptide (AIP). This binding can act as an antagonist, preventing the phosphorylation of the AgrA response regulator and thereby inhibiting the downstream expression of virulence genes.
Conclusion
Cyclo(Phe-Leu) is a naturally occurring cyclic dipeptide with a widespread distribution in microbial and plant sources. Its biological activities, particularly its role in quorum sensing, make it a molecule of significant interest for the development of novel anti-infective agents. The experimental protocols provided in this guide offer a framework for the isolation, purification, and characterization of Cyclo(Phe-Leu) from its natural sources. Further research is warranted to fully elucidate its quantitative distribution in nature and to explore the full spectrum of its biological functions and therapeutic potential.
References
- 1. cyclo l-phe l-pro: Topics by Science.gov [science.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lactobacillus plantarum MiLAB 393 Produces the Antifungal Cyclic Dipeptides Cyclo(l-Phe-l-Pro) and Cyclo(l-Phe-trans-4-OH-l-Pro) and 3-Phenyllactic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lactobacillus plantarum MiLAB 393 produces the antifungal cyclic dipeptides cyclo(L-Phe-L-Pro) and cyclo(L-Phe-trans-4-OH-L-Pro) and 3-phenyllactic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted Gene Disruption of the Cyclo (L-Phe, L-Pro) Biosynthetic Pathway in Streptomyces sp. US24 Strain - PMC [pmc.ncbi.nlm.nih.gov]
